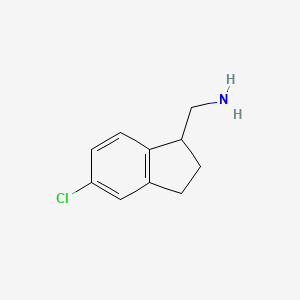

(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2,6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEVHKNJPRPKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CN)C=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Structure Activity Relationship Sar Studies

Chemical Modifications of the (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine Scaffold

The structural framework of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine offers multiple avenues for chemical modification, primarily at the methanamine moiety and the chlorinated indane ring system. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

Derivatization at the Methanamine Moiety

The primary amine of the methanamine group is a key site for derivatization. Standard synthetic methodologies can be employed to introduce a wide array of functional groups, thereby altering the compound's polarity, basicity, and potential for hydrogen bonding. Common derivatization strategies include:

N-Alkylation: Introduction of alkyl groups of varying chain lengths and branching can influence lipophilicity and steric bulk.

N-Acylation: Conversion to amides with different acyl groups can modify electronic properties and introduce new points for molecular interactions.

N-Arylation: Attachment of aryl or heteroaryl rings can introduce aromatic interactions, such as π-π stacking, with biological targets.

Reductive Amination: Reaction with aldehydes or ketones can generate secondary or tertiary amines, expanding the diversity of substituents.

These modifications are instrumental in probing the binding pocket of a target receptor and optimizing ligand-receptor interactions.

Substituent Effects on the Chlorinated Indane Ring System

The 5-chloro substituent on the indane ring plays a significant role in the molecule's electronic and steric profile. Further modifications to this ring system can fine-tune these properties. Strategies include:

Variation of the Halogen: Replacing the chloro group with other halogens (e.g., fluoro, bromo) can systematically alter the electronic nature and size of the substituent.

Rational Design of Indanamine Analogues for Target Specificity

The rational design of analogues of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine is a key strategy for enhancing target specificity and potency. This approach leverages computational and structural biology tools to guide the synthesis of new derivatives with improved pharmacological profiles. The process often involves creating a pharmacophore model based on the known interactions of related ligands with their biological targets.

For instance, in the broader context of designing ligands for specific receptors, such as G-protein-coupled receptors, the design process focuses on optimizing interactions with key amino acid residues in the binding site. This can involve tailoring the size, shape, and electronic properties of the indanamine analogue to complement the receptor's architecture. The ultimate goal is to develop compounds that exhibit high affinity for the intended target while minimizing off-target effects.

Structure-Activity Relationship Principles Applied to Indanamine Frameworks

Conformational Analysis and its Influence on Molecular Interactions

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. ijpsr.com Conformational analysis of indanamine frameworks, often performed using computational methods like molecular mechanics, helps to identify the low-energy conformations that are likely to be biologically active. nih.gov The relative orientation of the methanamine side chain with respect to the indane ring system can significantly impact how the molecule fits into a receptor's binding pocket. nih.gov The ability of a molecule to adopt a specific conformation, often referred to as the "bioactive conformation," is crucial for effective ligand-receptor binding. nih.gov

Table 1: Key Conformational Features and Their Potential Impact on Activity

| Conformational Feature | Description | Potential Impact on Molecular Interactions |

| Ring Pucker | The conformation of the five-membered ring in the indane system. | Influences the relative positioning of substituents and their accessibility for binding. |

| Side Chain Orientation | The rotational position of the methanamine group relative to the indane ring. | Determines the directionality of hydrogen bonds and other key interactions with the target. |

| Overall Molecular Shape | The global three-dimensional structure of the molecule. | Affects the complementarity of the ligand with the binding site of the biological target. |

Stereochemical Influence on Ligand-Target Recognition

(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine possesses a chiral center at the C1 position of the indane ring. Consequently, it exists as a pair of enantiomers. It is a well-established principle in pharmacology that enantiomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Therefore, the stereochemistry of indanamine derivatives is a critical factor in ligand-target recognition. The synthesis of enantiomerically pure compounds is often a necessary step in the development of a successful therapeutic agent to ensure that the desired pharmacological effect is maximized and potential side effects associated with the less active or inactive enantiomer are minimized.

Mechanistic Investigations of 5 Chloro 2,3 Dihydro 1h Inden 1 Yl Methanamine and Analogues in Biological Systems

Elucidation of Molecular Interaction Mechanisms with Biological Targets

Understanding the direct molecular interactions of indanamine derivatives with biological macromolecules is fundamental to characterizing their pharmacological profile. This involves studying their roles as receptor antagonists, enzyme inhibitors, and the identification of their binding sites.

Indanamine analogues have been investigated for their potential to act as antagonists at histamine (B1213489) receptors, which are key mediators in allergic and inflammatory responses. Histamine's effects are mediated through four G-protein coupled receptors (GPCRs), H1R, H2R, H3R, and H4R. Antagonism of H1R is a common strategy for treating allergies, while the more recently discovered H4R is recognized as an important target in pruritus and inflammation associated with dermatitis. nih.govmyds.me

Combined antagonism of both H1 and H4 receptors has been shown to have a synergistic therapeutic effect on chronic dermatitis by inhibiting both pruritus and skin inflammation. nih.gov For instance, studies combining the H1R antagonist olopatadine (B1677272) with the H4R antagonist JNJ7777120 demonstrated augmented therapeutic efficacy in animal models of chronic dermatitis. myds.me

Analogues such as 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007), which shares structural similarities with indanamine derivatives, have been identified as potent H4R antagonists. cellphysiolbiochem.comnih.gov The antagonistic effect of such compounds can lead to a reduction in inflammatory responses. cellphysiolbiochem.com The mechanism of antagonism typically involves the compound binding to the receptor, preventing the binding of the endogenous ligand (histamine) and thereby blocking the downstream signaling cascade that would otherwise lead to inflammatory and allergic symptoms.

The indanamine scaffold and its analogues are also explored for their capacity to inhibit various enzymes involved in physiological and pathological processes.

Monoamine Oxidase (MAO): MAO is a critical enzyme that catalyzes the oxidative deamination of neurotransmitter monoamines. It exists in two isoforms, MAO-A, associated with depression, and MAO-B, linked to neurodegenerative conditions like Parkinson's disease. nih.gov Small molecules with aromatic motifs, similar to the indanamine structure, have been identified as potent inhibitors of both MAO-A and MAO-B. nih.gov For example, 5-hydroxy-2-methyl-chroman-4-one, isolated from an endogenous lichen fungus, was found to be a reversible and competitive selective inhibitor of MAO-B. nih.gov The mechanism of competitive inhibition involves the inhibitor binding to the active site of the enzyme, preventing the substrate from binding. Docking simulations have suggested that the binding affinity and inhibitory action can be attributed to interactions, such as hydrogen bonding, with specific residues in the enzyme's active site, like Cys172 in MAO-B. nih.gov

Acetylcholinesterase (AChE): AChE is another key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a therapeutic strategy for Alzheimer's disease. While direct studies on (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine are limited, related structures are often screened for AChE inhibitory activity.

Kinases and Proteases: The investigation of indanamine derivatives as inhibitors of kinases and proteases is an area of ongoing research. These enzymes are crucial in cell signaling, inflammation, and other cellular processes, making them attractive targets for therapeutic intervention.

The inhibitory potential and selectivity of these compounds are critical determinants of their therapeutic applicability.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Type | Selectivity |

|---|---|---|---|---|

| 5-hydroxy-2-methyl-chroman-4-one | MAO-B | 3.23 µM | Reversible, Competitive | ~4-fold selective for MAO-B over MAO-A |

| 5-hydroxy-2-methyl-chroman-4-one | MAO-A | 13.97 µM | - | - |

| N-(2,4-Dinitrophenyl)benzo[d] nih.govresearchgate.netdioxole-5-carboxamide | MAO-B | 56 nM | Reversible, Competitive | Moderately selective for MAO-B |

| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 nM | - | Higher preference for MAO-A |

Identifying the specific molecular targets of novel compounds is a crucial step in drug discovery and chemical biology. nih.gov For indanamine derivatives, various techniques can be employed to determine their binding sites and affinities. Methods for target identification can be broadly categorized into direct biochemical approaches, genetic interaction studies, and computational inference. nih.gov

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, combined with molecular dynamics simulations and ensemble docking, can identify ligand-binding "hotspots" on a protein target. nih.gov These methods can characterize even modest binding affinities and reveal whether a ligand binds to an external surface or an internal cavity of the protein. nih.gov Other high-confidence methods include X-ray crystallography and cryogenic electron microscopy (cryo-EM), which provide high-resolution structural data of the ligand-protein complex. drughunter.com

Additional approaches include:

Competition Assays: These assays determine if a test ligand can displace a known ligand from its binding site. drughunter.com

Photoaffinity Labeling: A ligand containing a photoactivatable group is bound to its target and then irradiated to form a covalent bond. Mass spectrometry is then used to identify the labeled protein residues. drughunter.com

Mutational Analysis: Site-directed mutagenesis is used to alter specific amino acid residues in a suspected binding site, and the effect on ligand binding is then measured. drughunter.com

These approaches are instrumental in building a comprehensive understanding of how (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine and its analogues interact with their biological targets.

Modulation of Cellular Pathways by Indanamine Scaffolds

Beyond direct molecular interactions, it is essential to investigate how indanamine scaffolds modulate complex cellular processes and signaling pathways. These studies often utilize in vitro cell-based assays.

Cell migration is a fundamental process in development, immune response, and disease. nih.gov In vitro assays are critical tools for studying the effects of chemical compounds on cell motility. nih.gov

Cell Migration Assays: Standard methods to study cell migration include the wound healing or "scratch" assay and the transwell assay. nih.govnih.gov These assays can quantify the ability of a compound to either promote or inhibit the movement of cells, which is relevant in processes like wound healing and cancer metastasis.

Inflammatory Responses: The anti-inflammatory potential of indanamine analogues is often linked to their H4R antagonism. cellphysiolbiochem.com In vitro experiments can elucidate these effects. For example, studies have shown that H4R antagonists can inhibit the production of key chemokines, such as thymus and activation-regulated chemokine (TARC/CCL17) and macrophage-derived chemokine (MDC/CCL22), from stimulated mast cells. myds.me Furthermore, they can modulate the inflammatory response by reducing the expression of pro-inflammatory factors like cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2). nih.gov Engineered scaffolds in tissue engineering research have also been shown to modulate immune reactions by releasing anti-inflammatory agents and influencing macrophage polarization, highlighting a strategy that could be relevant for indanamine-releasing materials. researchgate.netresearchgate.net

Signal transduction pathways are the mechanisms by which cells convert external chemical messages into specific cellular actions. youtube.com A single neurotransmitter or ligand can activate distinct and independent signaling systems to target the same effector molecule, allowing for complex regulation. nih.gov

Indanamine derivatives, particularly through their action on GPCRs like histamine receptors, can modulate these intricate pathways. For example, H4R activation has been shown to mediate the activation of the NF-κB and JAK/STAT pathways. cellphysiolbiochem.com Consequently, an H4R antagonist would be expected to inhibit these pathways. Indeed, studies with H4R antagonists have demonstrated a decrease in the activation of NF-κB and STAT3. nih.gov Other research has shown that H4R antagonists can reduce the activation of ERK1/2, Akt, and SAPK/JNK signaling pathways, which are all critical in cell proliferation, survival, and inflammatory responses. cellphysiolbiochem.com The modulation of these pathways ultimately underlies the observed anti-inflammatory and immunomodulatory effects of these compounds. nih.gov

| Signaling Pathway | Effect of H4R Antagonist | Associated Cellular Response | Reference |

|---|---|---|---|

| NF-κB | Decreased Activation / Inhibition | Inflammation, Immune Response | cellphysiolbiochem.comnih.gov |

| STAT3 | Decreased Activation / Inhibition | Inflammation, Cell Proliferation | nih.gov |

| JAK/STAT | Inhibition (Inferred) | Cytokine Signaling, Inflammation | cellphysiolbiochem.com |

| ERK1/2 | Decreased Activation | Cell Proliferation, Differentiation | cellphysiolbiochem.com |

| Akt | Decreased Activation | Cell Survival, Proliferation | cellphysiolbiochem.com |

| SAPK/JNK | Decreased Activation | Stress Response, Inflammation, Apoptosis | cellphysiolbiochem.com |

Computational and Theoretical Chemistry Studies of 5 Chloro 2,3 Dihydro 1h Inden 1 Yl Methanamine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental to predicting how a ligand, such as (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, might interact with a biological target, typically a protein receptor or enzyme. These methods are instrumental in the early stages of drug development for hit identification and lead optimization.

The prediction of ligand-target binding is a cornerstone of molecular docking. This process involves computationally placing a ligand into the binding site of a target protein and evaluating the goodness of fit. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is then estimated using scoring functions. For (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, the initial step would be to identify potential biological targets. Given that the aminoindane scaffold is known to interact with monoamine transporters, these would be logical targets for initial docking studies. nih.gov

The process would involve:

Preparation of the Ligand Structure: The 3D structure of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine would be generated and optimized to its lowest energy conformation.

Preparation of the Target Protein: The 3D crystal structure of the target protein (e.g., serotonin (B10506) transporter, dopamine (B1211576) transporter) would be obtained from a protein data bank. Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added.

Docking Simulation: Using software like AutoDock or Glide, the ligand is placed into the defined binding site of the protein. The program explores various possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The interactions between the ligand and the protein are scored based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The pose with the best score is considered the most likely binding mode.

Weak intermolecular forces, such as hydrogen bonding and hydrophobic interactions, are crucial in stabilizing the ligand within the protein's binding pocket. plos.org The binding affinity of a ligand can be influenced by the presence of specific functional groups. For instance, halogen substitutions can significantly affect binding affinity. plos.org

Table 1: Illustrative Predicted Binding Affinities of Aminoindane Derivatives for a Hypothetical Target

| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| (2,3-dihydro-1H-inden-1-yl)methanamine | -7.5 | Hydrogen bond with Asp121, Pi-stacking with Phe345 |

| (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine | -8.2 | Hydrogen bond with Asp121, Pi-stacking with Phe345, Halogen bond with Ser124 |

| (5-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine | -7.8 | Hydrogen bond with Asp121, Pi-stacking with Phe345 |

Note: This table is for illustrative purposes and the values are not based on actual experimental data for the specified compounds.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For a flexible molecule like (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, which has a rotatable bond between the indane ring and the aminomethyl group, understanding its preferred conformations is crucial as it dictates how the molecule can fit into a binding site.

The five-membered ring of the indane scaffold is not planar and can adopt an "envelope" or "twist" conformation. Furthermore, the aminomethyl substituent at the 1-position can be in either a pseudo-axial or pseudo-equatorial position. Molecular mechanics methods, such as the MM2 force field, can be used to calculate the energies of these different conformations. nih.gov For substituted 2-aminoindans, it has been shown that the preference for an axial or equatorial position of the amino group is influenced by other substituents on the ring. nih.gov

Energy minimization is the process of finding the 3D arrangement of atoms that has the lowest potential energy. This is a critical step before performing docking simulations to ensure that the starting ligand structure is in a stable conformation.

Table 2: Relative Energies of Hypothetical Conformations of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine

| Conformation of Aminomethyl Group | Relative Energy (kcal/mol) |

|---|---|

| Pseudo-equatorial | 0.0 (most stable) |

Note: This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations provide a more detailed understanding of the electronic structure and reactivity of a molecule, going beyond the classical mechanics approach of molecular modeling.

Electronic structure analysis focuses on the distribution of electrons within a molecule and the energies of its molecular orbitals. Methods like Density Functional Theory (DFT) are commonly used for these calculations. Key properties that can be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can provide an indication of the molecule's chemical reactivity and stability.

Electrostatic Potential: This maps the charge distribution on the surface of the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is important for understanding non-covalent interactions, such as those in a protein-ligand complex.

For (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, the electron-withdrawing nature of the chlorine atom would be expected to influence the electron density of the benzene (B151609) ring. quora.com The amino group, on the other hand, can act as an electron-donating group. quora.com Quantum chemical calculations can precisely quantify these effects.

Quantum chemical calculations can be used to model the transition states and reaction energies of chemical reactions. This allows for the theoretical investigation of potential synthetic routes and metabolic pathways.

Synthesis: Computational methods can help in understanding the mechanism of reactions used to synthesize (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine. For example, the synthesis of aminoindanes can involve multiple steps, and computational analysis can shed light on the feasibility and potential side reactions of each step. nih.gov

Biotransformation: The metabolism of a drug molecule is a key factor in its pharmacokinetic profile. Computational methods can predict the most likely sites of metabolism by enzymes such as cytochrome P450s. For (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, potential metabolic reactions could include N-dealkylation, hydroxylation of the aromatic ring, or oxidation of the aliphatic part of the indane ring. Quantum chemical calculations can help to determine the activation energies for these different metabolic pathways, thereby predicting the major metabolites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

The development of a QSAR model for a series of aminoindane derivatives would involve:

Data Collection: A dataset of aminoindane analogs with their experimentally determined biological activities (e.g., IC50 values for a specific target) is required.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques.

For aminoindane derivatives, QSAR studies have been successfully applied to understand their activity as inhibitors of the Na+/H+ exchanger type 3 (NHE3). bamu.ac.in Such models can identify the key structural features that are important for activity. For example, a QSAR model might reveal that the presence of a halogen at a specific position on the aromatic ring increases activity, while a bulky substituent on the amino group decreases it.

Table 3: Example of a QSAR Equation for a Hypothetical Series of Aminoindane Derivatives

| Equation | Statistical Parameters |

|---|

Note: This is a hypothetical QSAR equation for illustrative purposes. pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient, and MW is the molecular weight.

Development of Predictive Models for Biological Activity

In the field of computational chemistry, predictive models are developed to establish a correlation between the chemical structure of a molecule and its biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. The primary goal of QSAR is to create a mathematical model that can forecast the activity of novel or untested compounds.

The process typically involves several key stages:

Dataset Assembly: A collection of chemical compounds with experimentally determined biological activities is gathered. This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive capability.

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These numerical values represent different physicochemical properties of the molecules, including electronic, steric, and topological features.

Model Generation: Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM), a relationship is established between the molecular descriptors (independent variables) and the biological activity (dependent variable).

Validation: The model's robustness and predictive power are rigorously assessed. Common validation metrics include the coefficient of determination (R²) and the cross-validated R² (Q²).

For a hypothetical study on (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, researchers would analyze a series of its analogs to build such a model. The performance of different modeling techniques can be compared to select the most accurate predictive model. An example of how such data might be presented is shown below for illustrative purposes.

Hypothetical Predictive Model Performance

| Model Type | R² (Training Set) | Q² (Cross-Validation) | R² (Test Set) |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.72 |

| Random Forest (RF) | 0.92 | 0.85 | 0.88 |

| Support Vector Machine (SVM) | 0.88 | 0.81 | 0.84 |

Identification of Key Structural Descriptors for Activity

A significant outcome of QSAR studies is the identification of molecular descriptors that have the most substantial impact on biological activity. These descriptors highlight the critical structural features required for a molecule to exert its desired effect, providing invaluable guidance for the design of new, more potent compounds.

These descriptors are generally classified into several categories:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as partial charges on atoms, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). The presence of the chlorine atom in (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, for instance, would significantly influence its electronic properties.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular weight, volume, surface area, and various shape indices. The rigid, bicyclic indenyl core of the compound is a defining steric feature.

Hydrophobic Descriptors: These measure the molecule's lipophilicity, a critical factor in its ability to cross cell membranes. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (LogP).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

In a theoretical study of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, the analysis might reveal that a combination of electronic properties conferred by the chloro-substituent and the specific shape of the dihydro-indenyl ring system are crucial for its biological function. A hypothetical table of important descriptors is provided below to illustrate this concept.

Hypothetical Key Structural Descriptors

| Descriptor | Category | Importance | Interpretation |

|---|---|---|---|

| LogP | Hydrophobic | High | Indicates the importance of lipophilicity for membrane permeability. |

| Dipole Moment | Electronic | Medium | Suggests that polar interactions are involved in binding to the target. |

| Molecular Surface Area | Steric | High | Highlights the role of molecular size and shape in fitting into a binding site. |

Advanced Analytical Techniques in the Research of 5 Chloro 2,3 Dihydro 1h Inden 1 Yl Methanamine

Spectroscopic Characterization Methods in Academic Research

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and functional groups through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, distinct signals are expected for each unique proton. The aromatic region would display signals corresponding to the three protons on the chlorinated benzene (B151609) ring. The aliphatic region would contain complex multiplets for the protons on the five-membered ring and the aminomethyl group. The proton at the C1 position, being adjacent to both the aromatic ring and the aminomethyl group, is expected to appear as a distinct multiplet. Protons on the carbon adjacent to the nitrogen atom typically appear in the 2.3-3.0 ppm range libretexts.org. Data from related indane structures show protons at the C2 and C3 positions appearing between 2.1 and 3.1 ppm, with the benzylic proton at C1 resonating further downfield researchgate.netresearchgate.net.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, offering a direct map of the carbon skeleton bhu.ac.in. The spectrum for this compound would show ten distinct signals. The aromatic carbons would resonate in the typical 110-150 ppm region, with the carbon atom bonded to chlorine showing a characteristic chemical shift bhu.ac.incompoundchem.com. The aliphatic carbons, including the three on the indane ring and the one in the aminomethyl side chain, would appear in the upfield region of the spectrum, generally between 10-65 ppm libretexts.orgcompoundchem.com. Data from the closely related 1-aminoindan helps in the assignment of the C1, C2, and C3 signals researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine Predicted values are based on analysis of similar structures and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.3 | 120 - 128 |

| Aromatic C-Cl | --- | 130 - 135 |

| Aromatic C (quaternary) | --- | 142 - 147 |

| C1-H | 3.4 - 3.8 | 45 - 50 |

| C2-H₂ | 1.9 - 2.2, 2.4 - 2.7 | 30 - 35 |

| C3-H₂ | 2.8 - 3.2 | 38 - 43 |

| -CH₂-NH₂ | 2.7 - 3.1 | 45 - 50 |

| -NH₂ | 1.5 - 2.5 (broad) | --- |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns wikipedia.org.

For (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine (C₁₀H₁₂ClN), the molecular ion peak (M⁺) would be a key feature. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic pattern libretexts.orgucalgary.ca. A primary molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl will be observed, along with a smaller M+2 peak, approximately one-third the intensity, corresponding to the molecule containing ³⁷Cl libretexts.orgwhitman.edu.

Electron impact (EI) ionization would likely induce predictable fragmentation. Common fragmentation pathways for amines involve alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. This could result in the formation of a stable indenyl cation or smaller charged fragments.

Table 2: Predicted Mass Spectrometry Data for (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine

| m/z Value (for ³⁵Cl) | m/z Value (for ³⁷Cl) | Identity | Notes |

| 181 | 183 | [C₁₀H₁₂ClN]⁺ | Molecular Ion (M⁺) peak with characteristic 3:1 intensity ratio. |

| 151 | 153 | [C₉H₈Cl]⁺ | Loss of the aminomethyl radical (•CH₂NH₂). A likely major fragment. |

| 115 | --- | [C₉H₇]⁺ | Loss of HCl from the [C₉H₈Cl]⁺ fragment. |

| 30 | --- | [CH₄N]⁺ | Iminium ion fragment (CH₂=NH₂⁺) from alpha-cleavage. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective method for identifying the functional groups present in a compound msu.edu.

The IR spectrum of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine is expected to show several characteristic absorption bands. The primary amine (-NH₂) group is particularly distinctive, typically showing a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations pressbooks.pubopenstax.orglibretexts.org. Other key absorptions include C-H stretches for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic portions (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹ vscht.cz.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic C-H | C-H Out-of-plane Bend | 800 - 900 | Strong |

| Alkyl Halide | C-Cl Stretch | 600 - 800 | Medium to Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for isolating compounds of interest and assessing their purity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For purity assessment of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The compound's purity can be determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram. The aromatic ring serves as a strong chromophore, making UV detection a suitable choice.

Table 4: Typical HPLC Parameters for Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with an additive like 0.1% TFA) cetjournal.it |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength of ~220 or 265 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for separating and identifying volatile and thermally stable compounds. While primary amines can sometimes exhibit poor peak shape on standard GC columns due to their polarity, derivatization (e.g., with a silylating agent) can be employed to improve chromatographic performance osti.gov. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer, which then provides a mass spectrum that can confirm the compound's identity and structure based on its molecular weight and fragmentation pattern.

Table 5: Typical GC-MS Parameters for Analysis

| Parameter | Condition |

| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 280 °C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Mass Range | 30 - 400 amu |

Chiral Analytical Methods for Enantiomeric Excess Determination

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates the use of a chiral environment. This is typically achieved through chiral chromatography or by measuring the differential interaction with polarized light.

Chiral HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of enantiomers when a chiral stationary phase (CSP) is employed. The choice of the CSP is crucial for achieving successful enantioseparation.

For primary amines like (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, polysaccharide-based CSPs are widely used due to their broad applicability. nih.gov These CSPs, typically derivatives of cellulose or amylose, provide a chiral environment where the enantiomers can form transient diastereomeric complexes with different stabilities, leading to different retention times.

Chiral HPLC Findings:

A hypothetical screening of chiral columns for the separation of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine enantiomers might yield results similar to those presented in the interactive table below. The data illustrates typical parameters that are optimized during method development.

Interactive Data Table: Hypothetical Chiral HPLC Screening for (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) + 0.1% DEA | 1.0 | 8.5 | 9.8 | 1.8 |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (80:20) + 0.1% DEA | 1.0 | 10.2 | 11.1 | 1.2 |

| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Hexane/Isopropanol (95:5) + 0.1% DEA | 0.8 | 12.3 | 14.5 | 2.1 |

Note: This data is illustrative and intended to represent typical results for chiral HPLC separations of similar compounds.

Chiral GC Findings:

Chiral GC is another valuable technique, particularly for volatile and thermally stable compounds. For amines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or other acylating agents. The separation is then performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Research on the chiral GC separation of 5'-substituted 1-aminoindanes has indicated that the nature of the substituent can significantly impact the separation. While some derivatives are well-resolved, challenges can arise with specific substitutions. For instance, one study noted the difficulty in separating the 5'-chloro-1-aminoindane enantiomers under their tested conditions, suggesting that careful optimization of the stationary phase and analytical conditions is necessary.

A hypothetical data table for a chiral GC method is presented below to illustrate the expected outcomes.

Interactive Data Table: Hypothetical Chiral GC Method for Derivatized (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine

| Chiral Stationary Phase | Carrier Gas | Oven Temperature Program | Retention Time (R-enantiomer derivative) (min) | Retention Time (S-enantiomer derivative) (min) | Resolution (Rs) |

| Diethyl-tert-butyldimethylsilyl-β-cyclodextrin | Helium | 120°C (2 min), then 5°C/min to 180°C | 15.2 | 15.8 | 1.6 |

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Hydrogen | 100°C (1 min), then 10°C/min to 200°C | 12.1 | 12.5 | 1.4 |

Note: This data is illustrative and based on typical chiral GC separations of derivatized amines.

Optical Rotation and Circular Dichroism (CD) Spectroscopy

These techniques are based on the interaction of chiral molecules with polarized light and are used to determine the enantiomeric excess of a sample and to assign the absolute configuration of the enantiomers.

Optical Rotation:

Optical rotation measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. The specific rotation is a characteristic property of a chiral molecule under defined conditions (temperature, solvent, concentration, and wavelength). While no experimentally determined specific rotation value for (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine is available in the public domain, it is expected that the pure enantiomers would exhibit equal and opposite rotations.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule. The spectrum of one enantiomer will be the mirror image of the other. While specific CD spectra for (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine have not been published, studies on other chiral indane derivatives have shown that characteristic Cotton effects can be observed, which can be used to monitor the enantiomeric composition and, in conjunction with theoretical calculations, to determine the absolute configuration.

Future Directions and Emerging Research Opportunities

Development of Novel Indanamine Scaffolds with Enhanced Target Selectivity

A primary objective in medicinal chemistry is the development of ligands with high affinity and selectivity for their biological targets to maximize therapeutic efficacy and minimize off-target effects. Future research on indanamine derivatives will focus on the rational design of novel scaffolds with enhanced target selectivity. This involves modifying the core indanamine structure to optimize interactions with specific receptor subtypes or enzyme isoforms.

Strategies to achieve this include:

Stereo-controlled Synthesis: The stereochemistry of the aminomethyl group at the C1 position of the indane ring is crucial for biological activity. The development of efficient and scalable enantioselective synthetic methods will be paramount. This will enable the synthesis of pure enantiomers, allowing for a more precise evaluation of their interaction with chiral biological targets and leading to compounds with improved selectivity.

Scaffold Rigidification and Conformational Constraint: Introducing conformational constraints into the indanamine scaffold can pre-organize the molecule into a bioactive conformation, thereby increasing affinity and selectivity for the target. This can be achieved through the introduction of additional rings or bulky substituents.

Privileged Structure-Based Design: The indane nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a scaffold for ligands targeting a variety of receptors. Future efforts will likely involve the strategic combination of the indanamine core with other pharmacophoric elements to create novel hybrid molecules with unique selectivity profiles.

Exploration of New Synthetic Methodologies, including Green Chemistry Approaches

The synthesis of indanamine derivatives often involves multi-step processes that can be resource-intensive. A significant area of future research will be the development of more efficient and environmentally benign synthetic methodologies.

Key areas of focus will include:

Biocatalysis: The use of enzymes, such as transaminases and reductive aminases, offers a green alternative to traditional chemical methods for the asymmetric synthesis of chiral amines. These biocatalytic approaches can provide high enantioselectivity under mild reaction conditions, reducing the need for hazardous reagents and solvents.

Catalytic C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the indane scaffold represents a powerful and atom-economical approach to introduce chemical diversity. Future research will likely explore the use of transition-metal catalysis to selectively introduce substituents at various positions of the indane ring.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance reaction control compared to traditional batch processing. Their application to the synthesis of indanamine libraries will facilitate rapid lead optimization.

Use of Greener Solvents: The exploration of deep eutectic solvents and other environmentally friendly reaction media will contribute to reducing the environmental footprint of indanamine synthesis.

Application of Advanced Computational Methods in Indanamine Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. In the context of indanamine research, these methods will play a crucial role in the design of new analogs with improved properties.

Advanced computational approaches that will be increasingly utilized include:

Structure-Based Drug Design (SBDD): For targets where a three-dimensional structure is available, SBDD techniques like molecular docking can be used to predict the binding mode of indanamine derivatives and guide the design of new compounds with enhanced affinity and selectivity.

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed to identify the key chemical features required for biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-receptor complexes, helping to understand the structural basis of ligand binding and selectivity.

Virtual Screening: Large virtual libraries of indanamine derivatives can be screened in silico against biological targets to identify promising hit compounds for further experimental evaluation.

Interdisciplinary Research Integrating Chemical Synthesis with Advanced Biological Assays

The successful development of novel therapeutic agents requires a close collaboration between chemists and biologists. Future research on indanamines will benefit from an increasingly integrated and interdisciplinary approach.

This will involve:

Iterative Design-Synthesis-Testing Cycles: Promising indanamine candidates identified through computational screening or initial biological assays will be synthesized and then subjected to a battery of in vitro and in vivo tests. The biological data will then feed back into the design process to guide the synthesis of the next generation of compounds.

Development of High-Throughput Screening (HTS) Assays: The availability of robust and efficient HTS assays will be crucial for rapidly evaluating large libraries of indanamine derivatives and identifying compounds with desired biological activities.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: A thorough understanding of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new indanamine analogs is essential for their development as drug candidates. Integrating these studies early in the drug discovery process will help to identify and address potential liabilities.

Contribution of Indanamine Research to Broader Chemical Biology Principles

The study of indanamine derivatives can provide valuable insights into fundamental principles of chemical biology. The rigid and well-defined structure of the indanamine scaffold makes it an excellent tool for probing ligand-receptor interactions.

Future contributions of indanamine research to chemical biology may include:

Development of Chemical Probes: Potent and selective indanamine-based ligands can be developed as chemical probes to study the function and regulation of their biological targets in complex biological systems. By attaching fluorescent tags or other reporter groups, these probes can be used to visualize and track their targets within cells and tissues.

Elucidation of Structure-Activity Relationships (SAR): Systematic modifications of the indanamine scaffold and correlation of these changes with biological activity can provide detailed information about the molecular determinants of ligand recognition and activation of receptors and enzymes.

Target Identification and Validation: The biological activity of novel indanamine derivatives can lead to the identification of new therapeutic targets. By understanding how these compounds exert their effects at a molecular level, researchers can gain new insights into disease pathways and identify new opportunities for therapeutic intervention.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine?

- Methodological Answer : The compound can be synthesized via reductive amination of 5-chloro-1-indanone with methylamine, followed by purification using column chromatography. Alternative routes include nucleophilic substitution of halogenated indene precursors with ammonia derivatives. Critical parameters include temperature control (0–5°C for intermediates) and inert atmosphere to prevent oxidation. Purity validation via HPLC (>98%) and NMR (δH 1.5–2.5 ppm for methylamine protons) is essential .

Q. How can researchers ensure structural fidelity during synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare aromatic proton signals (δH 6.8–7.2 ppm) and methylene groups (δH 2.8–3.2 ppm) with literature data .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 181.6 for [M+H]+) and fragmentation patterns .

- Elemental Analysis : Verify C, H, N, and Cl percentages within ±0.3% of theoretical values .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .

- TLC : Silica gel GF254, eluent ethyl acetate/hexane (1:1), Rf ~0.5 .

- Karl Fischer Titration : Ensure <0.1% moisture content to prevent hydrolysis .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives?

- Methodological Answer :

- Data Collection : Use SHELXC/D for high-resolution data (d ~0.8 Å) and SHELXL for refinement. Apply TWINABS for twinned crystals if needed .

- ORTEP-3 : Visualize thermal ellipsoids to confirm bond angles (e.g., C-Cl bond ~1.7 Å) and dihedral angles in the indene ring .

- Validation : Check R-factor (<5%) and residual electron density (<0.3 eÅ⁻³) .

Q. How to address contradictions in pharmacological activity data?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. Replicate assays in triplicate to assess variability .

- Receptor Binding Studies : Cross-validate µ-opioid receptor (MOR) affinity via competitive displacement assays with [³H]DAMGO .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers (p < 0.05) .

Q. What strategies optimize enantiomeric resolution of chiral analogs?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10); monitor enantiomeric excess (>99%) via UV detection .

- Enzymatic Resolution : Lipase-catalyzed acylations (e.g., with Candida antarctica) can separate R/S isomers .

- Circular Dichroism : Confirm absolute configuration by comparing Cotton effects with reference compounds .

Q. How to design stability studies under varying pH and temperature?

- Methodological Answer :

- Forced Degradation : Expose the compound to 0.1M HCl (24h, 40°C) and 0.1M NaOH (24h, 40°C). Monitor degradation via LC-MS for hydrolytic byproducts (e.g., indenol derivatives) .

- Arrhenius Plot : Calculate activation energy (Ea) using degradation rates at 25°C, 40°C, and 60°C to predict shelf life .

Q. What computational methods validate spectroscopic assignments?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.